(2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(9-6-12)17(19)20/h1-10H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZNBSVYZOTWGY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating infections, cancer, and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The biological activities of (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways:
Antimicrobial Activity: The compound can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.
Anticancer Activity: It may induce apoptosis in cancer cells by activating caspases or inhibiting key signaling pathways involved in cell proliferation.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory pathways such as NF-κB.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Chalcone properties are highly dependent on substituent type, position, and electronic nature. Below is a comparison of the target compound with key analogs:
Key Observations:
- Electron-withdrawing groups (e.g., -NO₂, -F) enhance NLO responses by increasing molecular polarization .
- Substituent position : The 2-fluoro group on the β-phenyl ring (target) induces steric and electronic effects distinct from para-substituted analogs (e.g., 4-fluorophenyl in ).
Key Observations:
Physicochemical and Optical Properties
Thermal Stability
Nonlinear Optical (NLO) Properties
Key Observations:
- The target compound’s 2-fluorophenyl and 4-nitrophenyl groups synergistically enhance hyperpolarizability, making it superior to methyl- or methylsulfanyl-substituted analogs .
Biological Activity
Overview
(2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound notable for its diverse biological activities. This compound features a fluorine atom and a nitro group, which significantly influence its chemical properties and interactions with biological systems. Chalcones are recognized for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
The biological activities of (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one can be attributed to several mechanisms:
- Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
- Anticancer Activity : It induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and blocks inflammatory pathways such as NF-κB.
Anticancer Properties
Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. For instance, in vitro assays on MCF-7 breast cancer cells revealed significant cytotoxicity with IC50 values ranging from 10–33 nM. The mechanism involves the destabilization of tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | MCF-7 | 10–33 |
| CA-4 (reference compound) | MCF-7 | 3.9 |
| Other analogs | MCF-7 | 23–33 |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Its ability to penetrate bacterial membranes and inhibit key metabolic pathways makes it a candidate for further development as an antimicrobial agent.
Case Studies
- MCF-7 Cell Line Study : In a comprehensive study, (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one was tested against the MCF-7 breast cancer cell line. Flow cytometry analysis indicated that the compound effectively induced G2/M phase arrest and apoptosis through caspase activation.
- Tubulin Interaction : Research indicated that the compound interacts at the colchicine-binding site on tubulin, inhibiting its polymerization. This interaction is crucial for its anticancer activity, as it disrupts microtubule dynamics necessary for mitosis.
Comparison with Similar Compounds
The biological activity of (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one can be compared with other chalcone derivatives:
| Compound | Substituent | Biological Activity |
|---|---|---|
| (2E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Chlorine | Moderate anticancer activity |
| (2E)-3-(2-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Bromine | Similar to fluorine analog |
| (2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Methyl | Lower activity |
The presence of the fluorine atom in (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one enhances its lipophilicity and metabolic stability compared to its analogs, contributing to improved biological activity.
Q & A
Q. What are the standard synthetic routes for (2E)-3-(2-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?
The compound is typically synthesized via Claisen-Schmidt condensation. A general method involves reacting substituted acetophenones (e.g., 4-nitroacetophenone) with fluorinated benzaldehydes (e.g., 2-fluorobenzaldehyde) in alkaline ethanol (KOH/NaOH, 0–50°C). For example, analogous protocols achieved yields of 65–80% under optimized conditions (stirring for 2–3 hours at room temperature) . Catalysts like piperidine or microwave-assisted methods can enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
- FT-IR : Confirm enone formation (C=O stretch at ~1680–1700 cm⁻¹) and aromatic C-F/C-NO₂ vibrations.
- NMR : ¹H NMR identifies the E-configuration (coupling constant J = 12–16 Hz for α,β-unsaturated protons). ¹³C NMR distinguishes carbonyl (C=O at ~190 ppm) and aromatic carbons.
- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and intermolecular interactions (e.g., C–H···O/F hydrogen bonds) .
Q. What are the primary chemical reactivity pathways for this α,β-unsaturated ketone?
The electron-withdrawing nitro and fluorine groups enhance electrophilicity at the β-carbon, enabling:
- Michael additions : Nucleophiles (e.g., amines, thiols) attack the β-position.
- Cycloadditions : Diels-Alder reactions with dienes form six-membered rings.
- Reduction : NaBH₄ or catalytic hydrogenation yields saturated ketones or alcohols .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the compound’s nonlinear optical (NLO) properties or biological targets?
- DFT studies : Calculate hyperpolarizability (β) values to assess NLO potential. Substituents like -NO₂ (strong electron acceptor) and -F (moderate electron donor) enhance charge transfer, as seen in analogous chalcones with β values >10⁻³⁰ esu .
- Molecular docking : Screen against enzymes (e.g., cyclooxygenase-2, EGFR kinase) to predict binding affinity. The fluorophenyl group may improve lipophilicity and target penetration .
Q. How do structural modifications (e.g., substituent position, halogen exchange) alter physicochemical properties?
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Dynamic NMR : Assess rotational barriers in solution (e.g., hindered aryl ring rotation).
- Variable-temperature studies : Identify temperature-dependent conformational changes.
- Crystal packing analysis : Correlate solid-state interactions (e.g., π-stacking) with spectral anomalies .
Q. How can reaction byproducts or isomerization during synthesis be minimized?
- Optimize solvent polarity : Use ethanol/water mixtures to stabilize intermediates.
- Control pH : Excess base (KOH) accelerates condensation but may degrade nitro groups; pH 8–9 is ideal.
- Low-temperature crystallization : Preferentially isolate the E-isomer by slow cooling .
Methodological Challenges
Q. What are the limitations of current synthetic protocols, and how can they be addressed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
